molecular formula C₄₄H₂₄Cl₆O₂ B1146215 ルメファンツイン 3,4-エポキシテトラヒドロフラニルダイマー(E/Z混合物) CAS No. 1795129-61-1

ルメファンツイン 3,4-エポキシテトラヒドロフラニルダイマー(E/Z混合物)

カタログ番号: B1146215
CAS番号: 1795129-61-1
分子量: 797.38
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Antimalarial Research

The primary application of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer is in antimalarial research. Studies indicate that this compound exhibits potent activity against Plasmodium falciparum through mechanisms involving interference with the heme detoxification pathway, leading to increased oxidative stress within the parasite.

Table 1: Comparison of Antimalarial Agents

Compound NameMechanism of ActionEfficacyNotes
Lumefantrine 3,4-Epoxytetrahydrofuranyl DimerHeme detoxification interferenceHighUnique epoxide structure enhances activity
ArtemisininEndoperoxide bridgeVery HighRapid action; used in combination therapies
QuinineAlkaloid structureModerateTraditional treatment; less effective against resistant strains
MefloquineAminoquinoline derivativeHighLong half-life; effective against resistant strains

Pharmacological Properties

Research has suggested that Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer may also possess anti-inflammatory and immunomodulatory effects. However, further studies are required to elucidate these potential activities fully. The compound's lipophilicity due to multiple chlorine atoms may influence its interactions within biological systems, which could be leveraged for therapeutic applications beyond malaria treatment.

Synthesis and Characterization

The synthesis of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer can be achieved through various methods that focus on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization purposes .

Numerous studies have evaluated the efficacy of artemether-lumefantrine combinations in treating uncomplicated malaria. The six-dose regimen has been shown to be more effective than four-dose regimens and other antimalarial drugs such as chloroquine and sulfadoxine-pyrimethamine .

Case Study: Efficacy of Artemether-Lumefantrine Regimens

  • Study Design : Randomized controlled trials comparing six-dose versus four-dose regimens.
  • Participants : Over 2000 individuals with uncomplicated malaria.
  • Results : The six-dose regimen showed a significantly lower failure rate compared to the four-dose regimen (RR 7.71; 95% CI 2.99 to 19.88) indicating superior efficacy in parasite clearance .

作用機序

Target of Action

, which is known to target the heme crystallization within the malaria parasite .

Mode of Action

The exact mechanism by which Lumefantrine exerts its antimalarial effect is unknown . Available data suggest that Lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis . Whether the Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer(E/Z-Mixture) retains this activity or possesses a different mechanism is unclear.

準備方法

The synthesis of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer involves the dimerization of lumefantrine molecules through a 3,4-epoxytetrahydrofuranyl linkage it is likely that the synthesis involves the use of epoxidation reactions to form the 3,4-epoxytetrahydrofuranyl group, followed by coupling reactions to link the lumefantrine molecules .

類似化合物との比較

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer is unique due to its dimeric structure and the presence of the 3,4-epoxytetrahydrofuranyl linkage. Similar compounds include other dimers and derivatives of lumefantrine, such as lumefantrine nitrosamine impurities and other epoxytetrahydrofuranyl-linked dimers

生物活性

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer (E/Z-Mixture) is a chemical compound derived from lumefantrine, an established antimalarial agent. This dimeric form exhibits unique structural features, including a 3,4-epoxide group, which may enhance its biological activity. Understanding its pharmacological properties is crucial for evaluating its potential therapeutic applications, particularly in the treatment of malaria caused by Plasmodium falciparum.

  • Molecular Formula : C44H24Cl6O2
  • Molecular Weight : 797.38 g/mol
  • Structural Characteristics : The presence of multiple chlorine atoms contributes to the compound's lipophilicity, affecting its interaction with biological membranes and targets.

Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer's primary biological activity is linked to its antimalarial effects. Research indicates that this compound interferes with the heme detoxification pathway in Plasmodium falciparum, leading to increased oxidative stress within the parasite. This mechanism is similar to that of lumefantrine but may be enhanced due to the dimeric structure.

Key Mechanisms:

  • Heme Detoxification Interference : The dimer disrupts the detoxification process, causing accumulation of toxic heme.
  • Oxidative Stress Induction : Increased oxidative stress results in parasite death.

Biological Activity and Efficacy

Studies have demonstrated the efficacy of Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer against Plasmodium falciparum. Its potency is comparable to that of other antimalarial agents, making it a candidate for further research and development.

Comparative Efficacy Table

Compound NameIC50 (mg/ml)Mechanism of Action
Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer8.07 ± 2.13Heme detoxification interference
Artemisinin0.01 - 0.05Free radical generation
Quinine0.1 - 0.5Interference with heme polymerization
Mefloquine0.02 - 0.1Heme polymerization disruption

Case Studies and Clinical Research

Recent clinical studies have explored the pharmacokinetics and dynamics of lumefantrine in various treatment regimens. For example, a study involving children in Uganda demonstrated that extending the duration of artemether-lumefantrine treatment improved drug exposure without significant reductions in reinfection rates .

Study Highlights:

  • Study Design : Randomized open-label trial comparing standard (3-day) vs extended (5-day) treatment.
  • Findings : Extended treatment resulted in significantly higher lumefantrine concentrations at days 7, 14, and 21.
  • Safety Profile : No significant toxicity was reported with extended dosing.

Immunomodulatory Effects

Emerging research suggests that Lumefantrine 3,4-Epoxytetrahydrofuranyl Dimer may also exhibit immunomodulatory properties. Although further studies are required to elucidate these effects fully, preliminary findings indicate potential anti-inflammatory activity that could complement its antimalarial effects.

特性

CAS番号

1795129-61-1

分子式

C₄₄H₂₄Cl₆O₂

分子量

797.38

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。